molecular formula C49H36 B15281727 Tetrakis([1,1'-biphenyl]-4-yl)methane

Tetrakis([1,1'-biphenyl]-4-yl)methane

Cat. No.: B15281727
M. Wt: 624.8 g/mol
InChI Key: ZDORIKKLYGLYAM-UHFFFAOYSA-N
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Description

Tetra([1,1’-biphenyl]-4-yl)methane is an organic compound characterized by a central carbon atom bonded to four [1,1’-biphenyl]-4-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetra([1,1’-biphenyl]-4-yl)methane typically involves the reaction of [1,1’-biphenyl]-4-boronic acid with a suitable carbonyl compound under palladium-catalyzed cross-coupling conditions. The reaction is carried out in an inert atmosphere, often using a solvent like toluene or tetrahydrofuran, and requires a base such as potassium carbonate .

Industrial Production Methods: Industrial production of Tetra([1,1’-biphenyl]-4-yl)methane can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetra([1,1’-biphenyl]-4-yl)methane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetra([1,1’-biphenyl]-4-yl)methane involves its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions can influence the compound’s behavior in different environments, including its solubility, reactivity, and binding affinity to other molecules .

Comparison with Similar Compounds

Uniqueness: Tetra([1,1’-biphenyl]-4-yl)methane is unique due to its extended π-conjugation and structural rigidity, which impart distinct electronic properties and potential for use in optoelectronic applications .

Properties

Molecular Formula

C49H36

Molecular Weight

624.8 g/mol

IUPAC Name

1-phenyl-4-[tris(4-phenylphenyl)methyl]benzene

InChI

InChI=1S/C49H36/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38,47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40/h1-36H

InChI Key

ZDORIKKLYGLYAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8

Origin of Product

United States

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